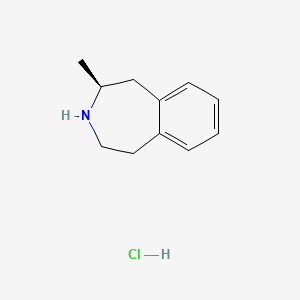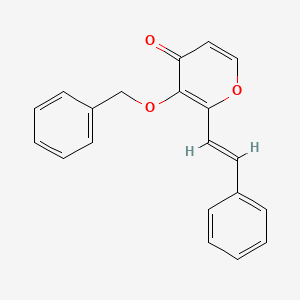
3-Benzyloxy-2-styryl-pyran-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Benzyloxy-2-styryl-pyran-4-one involves the Wittig reaction, where different styryl side chains are linked to the C2-position of pyranones . Intermediates with a carboxylic group are obtained by the substitution of glycine, followed by the deprotection of the benzyl group by hydrochloric acid .Molecular Structure Analysis
The molecular formula of this compound is C20H16O3 . The molecular weight is 304.345 .Chemical Reactions Analysis
The chemical reactivity of this compound can be influenced by the presence of an electron-withdrawing cyano group, which activates the styryl double bond .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
- A microwave-assisted transformation of 2-pyrones into 4-pyrones has been developed, followed by photocatalytic oxidative cyclization to obtain new benzo[f]chromen-1-ones and phenyl-4H-chromen-4-ones, demonstrating an innovative approach in synthetic chemistry (Ait‐Baziz et al., 2014).
- The synthesis of bis-DCM type dyes involving 2,6-bis (4-(dialkylamino) styryl)-4H-pyran-4-one suggests its utility in the development of materials for organic light-emitting diodes, highlighting its importance in materials science (Teimuri‐Mofrad et al., 2018).
- The creation of novel metal-chelator-bearing compounds from 5-benzyloxy-2-(hydroxymethyl)pyran-4-one for cytotoxicity evaluation against various cancer cell lines indicates its potential in medicinal chemistry and cancer research (Chen et al., 2003).
Photophysical Properties and Organic Electronics
- The study of substituted phenols from pyranone precursors including 3-(benzyloxy)-2-methyl-4H-pyran-4-one underlines the importance of these compounds in organic synthesis and their potential application in various fields, including materials science and pharmacology (Marshall et al., 2009).
- The development of glassy organic compounds based on the 4H-pyran-4-ylidene fragment for potential use as solution-processable emitters in optical applications, with amplified spontaneous emission properties, illustrates its utility in the field of photonics and optoelectronics (Zarins et al., 2020).
Antioxidant Properties and Biological Activity
- A theoretical study on the radical scavenging antioxidant activity of 3-styrylchromone derivatives, where the molecular structure plays a significant role, suggests the potential of these compounds in pharmaceutical applications and as antioxidants (Huang et al., 2021).
- The design, synthesis, and characterization of ferrocene-based V-shaped chromophores, including 4H-pyran fragments, for optical applications, show the potential of these compounds in the development of materials with nonlinear optical properties (Teimuri‐Mofrad et al., 2017).
Direcciones Futuras
The future directions of 3-Benzyloxy-2-styryl-pyran-4-one could involve further exploration of its potential therapeutic and industrial applications. As an intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor , it could play a role in the development of new treatments for HIV-1.
Mecanismo De Acción
Target of Action
The primary target of 3-Benzyloxy-2-styryl-pyran-4-one is Aldose Reductase (ALR2) . ALR2 is a rate-limited enzyme of the polyol pathway and is a key inhibitory target for alleviating diabetic complications .
Mode of Action
This compound interacts with ALR2 in a way that inhibits its function . The compound binds tightly to the active site of ALR2, resulting in a strong inhibitory action against the enzyme .
Biochemical Pathways
The inhibition of ALR2 affects the polyol pathway . This pathway is involved in glucose metabolism, and its dysregulation can lead to diabetic complications. By inhibiting ALR2, this compound helps alleviate these complications .
Pharmacokinetics
The compound’s predicted boiling point is 5505±500 °C and its predicted density is 121±01 g/cm3
Result of Action
The inhibition of ALR2 by this compound results in a decrease in the level of oxidative stress . This is evidenced by the compound’s antioxidative action, as it has been shown to scavenge DPPH radicals and suppress lipid peroxidation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, given its high boiling point Additionally, its solubility and bioavailability could be influenced by the pH and ionic strength of its environment
Análisis Bioquímico
Biochemical Properties
3-Benzyloxy-2-styryl-pyran-4-one exhibits significant biochemical properties that make it valuable in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for managing diabetic complications . The interaction between this compound and aldose reductase involves binding to the active site of the enzyme, thereby inhibiting its activity and reducing oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to exert antiproliferative effects on cancer cell lines, including chronic myelogenous leukemia (K562), cervical cancer (HeLa), colorectal adenocarcinoma (Caco-2), and bronchioalveolar carcinoma (NCI-H358) . It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as aldose reductase, inhibiting its enzymatic activity . Additionally, this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells. The molecular docking studies have shown that this compound fits tightly into the active site of aldose reductase, suggesting a strong inhibitory action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its antiproliferative and antioxidant activities, making it a reliable compound for prolonged experimental use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing oxidative stress and inhibiting tumor growth . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound’s metabolism leads to the formation of various metabolites, which can influence metabolic flux and alter metabolite levels within cells. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it exerts its antioxidant effects, or to the nucleus, where it influences gene expression. Understanding its subcellular distribution is vital for elucidating its mechanism of action.
Propiedades
IUPAC Name |
2-[(E)-2-phenylethenyl]-3-phenylmethoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-18-13-14-22-19(12-11-16-7-3-1-4-8-16)20(18)23-15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNZXGRTBJGQGT-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


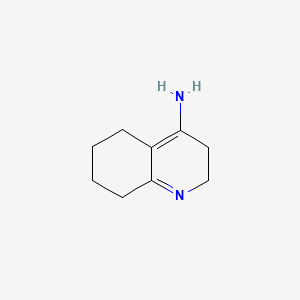

![(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol](/img/structure/B571394.png)
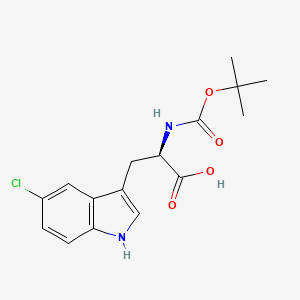
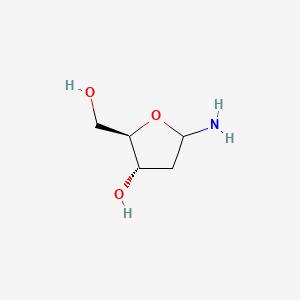
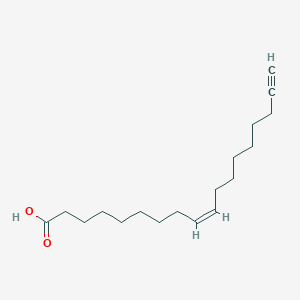

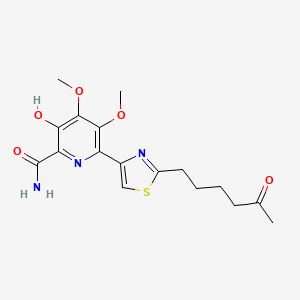

![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)

